molecular formula C6H9N3O3 B6238411 (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid CAS No. 171483-23-1

(2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid

Cat. No. B6238411
CAS RN: 171483-23-1
M. Wt: 171.2
InChI Key:
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Description

“(2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid” is a compound with the CAS Number: 171483-23-1 . It has a molecular weight of 171.16 . It is in powder form .


Synthesis Analysis

The synthesis of imidazole derivatives, which this compound is a part of, has seen recent advances . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9N3O3/c7-4(5(10)11)1-3-2-8-6(12)9-3/h2,4H,1,7H2,(H,10,11)(H2,8,9,12)/t4-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and is used in the classification and identification of the compound .


Physical And Chemical Properties Analysis

This compound has a melting point of 233-235 degrees Celsius . It is a powder in its physical form . More detailed physical and chemical properties would require further experimental analysis.

Scientific Research Applications

Neuroprotective Applications

One study focused on YM872, a potent and selective alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor antagonist, highlighting its neuroprotective properties. YM872 has been investigated for its potential in treating acute stroke in humans due to its high solubility and ability to significantly reduce infarct volume and improve neurological deficits in animal models of cerebral ischemia (Takahashi et al., 2006).

Cosmetic and Therapeutic Formulations

Hydroxy acids (HAs) are extensively used in cosmetic and therapeutic formulations for their beneficial effects on the skin. A review by Kornhauser et al. (2010) discusses the applications of α-hydroxy acids, β-hydroxy acids, polyhydroxy acids, and bionic acids in cosmetics and therapeutics, emphasizing their safety and effects on photodamaged skin and various skin disorders (Kornhauser et al., 2010).

Antioxidant Activity of Hydroxycinnamic Acids

Razzaghi-Asl et al. (2013) reviewed the structure-activity relationships of hydroxycinnamic acids (HCAs), highlighting their significant antioxidant properties. This study suggests that certain structural modifications can enhance HCAs' effectiveness as antioxidants, potentially beneficial in managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Protein Hydrolysates and Antioxidant Activity

Research on the production of bioactive peptides from animal, plant, and fungal sources through enzymatic hydrolysis shows their capability to exhibit antioxidant activity. This review by Czelej et al. (2022) explores how the substrate properties and hydrolysis conditions affect the antioxidant potential of the peptides, which could be leveraged in various biomedical applications (Czelej et al., 2022).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including those related to the chemical structure of interest, have been explored for their antitumor activities. Iradyan et al. (2009) reviewed the structures and biological properties of various imidazole derivatives, some of which have progressed to preclinical testing stages, highlighting their potential in developing new antitumor drugs (Iradyan et al., 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid involves the conversion of a commercially available starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "Glycine", "2-bromoacetic acid", "Sodium hydroxide", "Hydrogen peroxide", "Hydrochloric acid", "Sodium azide", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium bicarbonate", "Imidazole-4-carboxaldehyde", "Sodium cyanoborohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Glycine is reacted with 2-bromoacetic acid in the presence of sodium hydroxide to form N-(2-bromoacetyl)glycine.", "Step 2: N-(2-bromoacetyl)glycine is oxidized with hydrogen peroxide in the presence of hydrochloric acid to form N-(2-bromoacetyl)glycine hydroxamic acid.", "Step 3: N-(2-bromoacetyl)glycine hydroxamic acid is reacted with sodium azide in the presence of sodium hydroxide to form N-(2-azidoacetyl)glycine hydroxamic acid.", "Step 4: N-(2-azidoacetyl)glycine hydroxamic acid is reduced with sodium borohydride in methanol to form (2S)-2-amino-3-(2-azidoacetyl)propanoic acid.", "Step 5: (2S)-2-amino-3-(2-azidoacetyl)propanoic acid is reacted with imidazole-4-carboxaldehyde in the presence of sodium cyanoborohydride to form (2S)-2-amino-3-(2-imidazol-4-ylacetyl)propanoic acid.", "Step 6: (2S)-2-amino-3-(2-imidazol-4-ylacetyl)propanoic acid is hydrolyzed with hydrochloric acid to form (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid.", "Step 7: (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid is purified by recrystallization from ethanol and acetic acid." ] }

CAS RN

171483-23-1

Molecular Formula

C6H9N3O3

Molecular Weight

171.2

Purity

95

Origin of Product

United States

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